molecular formula C15H23BO2 B7935366 4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane

Cat. No.: B7935366
M. Wt: 246.15 g/mol
InChI Key: WXVQNHZAYIRIJN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a diol. The reaction conditions often require a dehydrating agent to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the boron atom is converted to a boronic acid or boronate ester.

    Reduction: Reduction reactions may involve the conversion of the boron atom to a borohydride.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane is used as a reagent for the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of boron-containing drugs. It may also be used in the synthesis of biologically active molecules.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane is unique due to the presence of multiple methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-10-8-12(3)13(9-11(10)2)16-17-14(4,5)15(6,7)18-16/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVQNHZAYIRIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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